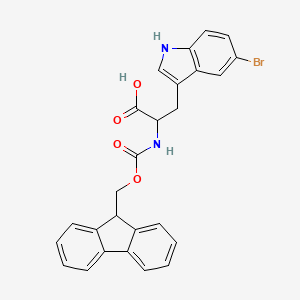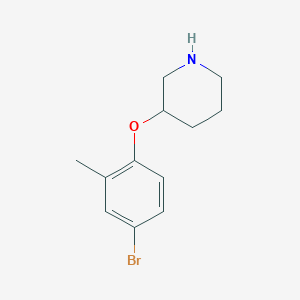![molecular formula C7H2Cl3NS B1326403 2,5,7-Trichlorobenzo[d]thiazole CAS No. 898747-75-6](/img/structure/B1326403.png)
2,5,7-Trichlorobenzo[d]thiazole
Overview
Description
2,5,7-Trichlorobenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are a prominent structural feature in various natural and synthetic compounds
Mechanism of Action
Target of Action
The primary targets of 2,5,7-Trichlorobenzo[d]thiazole are currently unknown. Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, leading to a range of biological effects . .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways, but the specific pathways affected by this compound remain to be elucidated .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this specific compound. Thiazole derivatives are known to have diverse biological activities, but the specific effects of this compound remain to be elucidated .
Biochemical Analysis
Biochemical Properties
2,5,7-Trichlorobenzo[d]thiazole plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of reactive metabolites, which can covalently modify essential cellular macromolecules, leading to potential toxicity and adverse drug reactions . Additionally, this compound has been found to exhibit antimicrobial and antifungal properties, making it a valuable compound in medicinal chemistry .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest . Moreover, it affects the expression of genes involved in oxidative stress response and inflammation, thereby altering cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as cytochrome P450, leading to the accumulation of reactive metabolites . These metabolites can form covalent bonds with nucleophilic amino acids, resulting in the formation of metabolic intermediate complexes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under inert conditions but can degrade when exposed to light and oxygen . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in cell proliferation and differentiation . These temporal effects are crucial for understanding the compound’s potential therapeutic and toxicological implications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit beneficial effects, such as antimicrobial activity and inhibition of tumor growth . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are often dose-dependent and highlight the importance of determining the appropriate therapeutic window for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of reactive metabolites such as epoxides and S-oxides . These metabolites can further undergo conjugation reactions with glutathione and other cellular nucleophiles, facilitating their excretion from the body . The involvement of this compound in these metabolic pathways underscores its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions are critical for understanding the pharmacokinetics and biodistribution of this compound.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles is often mediated by post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trichlorobenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with chlorinated benzaldehydes under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzothiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,5,7-Trichlorobenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzothiazole ring can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2,5,7-Trichlorobenzo[d]thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2,4,7-Trichlorobenzo[d]thiazole
- 2,4,5-Trichlorobenzo[d]thiazole
- 2,5,6-Trichlorobenzo[d]oxazole
Comparison: 2,5,7-Trichlorobenzo[d]thiazole is unique due to the specific positioning of chlorine atoms on the benzothiazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2,5,7-trichloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NS/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRGQBHLGRICHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(S2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646584 | |
| Record name | 2,5,7-Trichloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898747-75-6 | |
| Record name | 2,5,7-Trichloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)

